甲酸2-((2-((4-(乙氧羰基)苯基)氨基)-2-氧代乙基)硫代-4-氧代-1,4-二氢喹啉-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

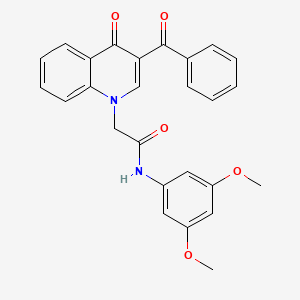

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成方法和化学性质

- 该化合物在碱性条件下表现出独特的反应性,导致环化反应,形成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的取代苯胺,证明了该化合物在杂环化学中的用途 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

- 一项关于喹啉衍生物合成的研究提供了对导致 2-[(1,2-二氢-4-羟基-2-氧代-1-苯基喹啉-3-基)羰基氨基]烷酸甲酯的化学转化的见解,突出了喹啉骨架在合成有机化学中的多功能性 (Fathala & Pazdera, 2017).

抗癌活性

- 对 1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚甲基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物合成的研究揭示了它们对乳腺癌 MCF-7 细胞系显着的抗癌活性,表明了潜在的治疗应用 (Gaber et al., 2021).

结构分析和分子建模

- 描述了一种合成 4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸甲酯的新方法,并通过 X 射线衍射、核磁共振和其他光谱方法进行了全面的结构分析。这项工作强调了在开发新的化学实体中详细结构表征的重要性 (Kovalenko et al., 2019).

对 HBV 的潜在抑制活性

- 分子对接模拟表明,该化合物的衍生物可以作为乙型肝炎病毒 (HBV) 复制的有效抑制剂,突出了其作为抗病毒药物开发先导化合物的潜力。实验研究证实了对 HBV 复制的高抑制作用,从而支持了这一点 (Kovalenko et al., 2020).

作用机制

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity . They are known to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

For instance, some compounds with a similar structure are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .

Result of Action

Compounds with similar structures have been reported to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate' involves the condensation of 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then esterified with methanol to yield the final product.", "Starting Materials": [ "4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid", "Coupling agent", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent to yield the intermediate", "Step 2: Esterification of the intermediate with methanol to yield the final product" ] } | |

CAS 编号 |

951497-72-6 |

产品名称 |

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |

分子式 |

C22H20N2O6S |

分子量 |

440.47 |

IUPAC 名称 |

methyl 2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C22H20N2O6S/c1-3-30-21(27)13-8-10-14(11-9-13)23-17(25)12-31-20-18(22(28)29-2)19(26)15-6-4-5-7-16(15)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26) |

InChI 键 |

PWVKYTKEAXSAGO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Methoxymethyl)-2,4-dihydrochromen-3-yl]but-2-ynamide](/img/structure/B2803037.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2803040.png)

![Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2803043.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)

![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)

![N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2803049.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)